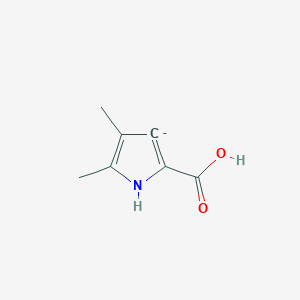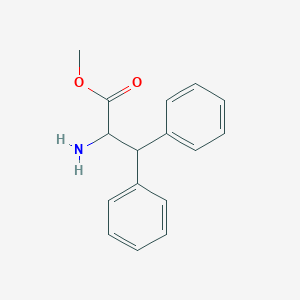
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used in various scientific research applications due to its potential biological activities and chemical reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with cis-4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidines
Aplicaciones Científicas De Investigación
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (4-methylpiperidin-3-yl)carbamate
- Benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride
- Benzyl (4-methylpiperidin-3-yl)carbamate hydrobromide
Uniqueness
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride is unique due to its cis-configuration, which can influence its reactivity and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans-counterparts .
Propiedades
Fórmula molecular |
C14H21ClN2O2 |
|---|---|
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
benzyl N-(4-methylpiperidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H |
Clave InChI |
APVGPXWVIVUTOY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCC1NC(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)
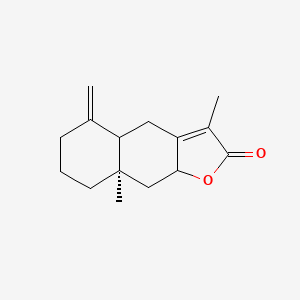
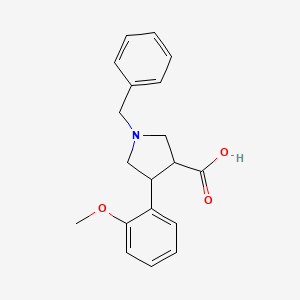
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)

![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)

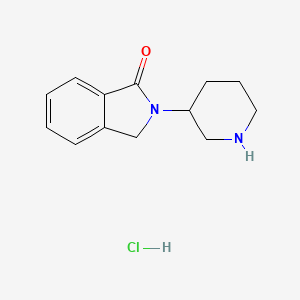

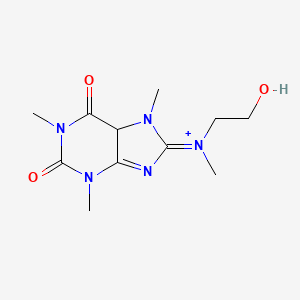
![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
